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N-(2-(1H-indol-3-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

GPCR pharmacology Adrenergic receptor binding Tryptamine SAR

Tryptamine-based GPCR ligands often lack the kinase hinge-binding capacity needed for polypharmacology screening. This compound solves that by fusing an indole-ethylamine (tryptamine) motif with a 6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide core, creating a dual GPCR/kinase probe. • Confirmed α₁-adrenoceptor Ki = 350 nM • Predicted kinase hinge-binding via triazolopyridazine core • MW ≈ 347 g/mol; favorable CNS MPO for BBB permeability studies • Ideal for broad-panel aminergic GPCR + kinase selectivity screening.

Molecular Formula C17H15N7O
Molecular Weight 333.355
CAS No. 1448066-63-4
Cat. No. B2574594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-indol-3-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
CAS1448066-63-4
Molecular FormulaC17H15N7O
Molecular Weight333.355
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=NN=C(C=C3)N4C=NC=N4
InChIInChI=1S/C17H15N7O/c25-17(15-5-6-16(23-22-15)24-11-18-10-21-24)19-8-7-12-9-20-14-4-2-1-3-13(12)14/h1-6,9-11,20H,7-8H2,(H,19,25)
InChIKeyPCJYDWPGOCVJNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-Indol-3-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS 1448066-63-4): Procurement-Relevant Structural and Target-Space Baseline


N-(2-(1H-Indol-3-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS 1448066-63-4) is a fully synthetic, multi-heterocyclic small molecule that embeds an indole–ethylamine (tryptamine) motif, a 1,2,4‑triazole, and a pyridazine‑3‑carboxamide core within a single compact scaffold (MW ≈ 347 g/mol) . The indole‑ethylamine substructure is a privileged tryptamine pharmacophore that endows the compound with inherent affinity for aminergic G‑protein‑coupled receptors (GPCRs), while the electron‑deficient 6‑(1,2,4‑triazol‑1‑yl)pyridazine unit functions as a hydrogen‑bond‑acceptor cassette capable of engaging kinase hinge regions and other adenine‑mimetic binding sites . This dual pharmacophoric character distinguishes the molecule from congeners that possess only one of these recognition elements, and positions it as a versatile probe for polypharmacology screening, target deconvolution, and lead‑hopping campaigns in early‑stage drug discovery.

Why N-(2-(1H-Indol-3-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide Cannot Be Replaced by a Generic In‑Class Analog


Compounds bearing the 6‑(1H‑1,2,4‑triazol‑1‑yl)pyridazine‑3‑carboxamide core are not functionally interchangeable, because the amide‑linked side chain dictates the molecule’s target‑engagement profile and selectivity fingerprint . The target compound uniquely appends a tryptamine‑derived N‑(2‑(1H‑indol‑3‑yl)ethyl) group, which has been shown in closely related chemotypes to confer affinity for serotonin and adrenergic receptor subtypes that is absent – or substantially shifted – when replaced with simpler benzyl, pyridinyl, or aliphatic amines . Furthermore, the indole NH and the ethyl linker create a specific hydrogen‑bond donor/acceptor geometry and conformational flexibility that directly influence the compound’s binding kinetics and off‑rate, parameters that are critical for cellular potency and cannot be predicted from core‑only structural similarity . Direct substitution with a generic analog that shares the pyridazine‑triazole core but carries a different amide substituent therefore introduces a high risk of altered selectivity, loss of on‑target potency, or unexpected off‑target pharmacology.

Quantitative Differentiation Evidence for N-(2-(1H-Indol-3-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide Against In‑Class Analogs


Alpha‑1 Adrenoceptor Binding Affinity: Tryptamine Side Chain Confers Nanomolar Ki Displacement Relative to Non‑Indolic Analogs

In a competitive radioligand displacement assay using [³H]prazosin on rat‑liver membranes, the target compound achieved a Ki of 350±n/a nM toward α₁‑adrenergic receptors (α₁A/α₁B/α₁D subtypes) . By contrast, a series of commercially available 6‑(1H‑1,2,4‑triazol‑1‑yl)pyridazine‑3‑carboxamides bearing non‑indolic N‑substituents (e.g., pyrazin‑2‑yl, 3‑methylisoxazol‑5‑yl, or benzodiazol‑2‑yl) lack any reported α₁‑affinity data, reflecting the unique pharmacophoric contribution of the indole‑ethylamine motif to adrenergic receptor recognition . This result constitutes the only publicly available receptor‑binding figure for this core scaffold, and establishes a baseline affinity that can serve as a selectivity counter‑screen marker during polypharmacology profiling.

GPCR pharmacology Adrenergic receptor binding Tryptamine SAR

Predicted Physicochemical Space Differentiation: Balanced Lipophilicity and Polar Surface Area Favor CNS Permeability Over Heavier Piperidine‑Linked Analogs

Calculated property analysis reveals that the target compound (MW ≈ 347 g/mol, cLogP ≈ 2.1, TPSA ≈ 87 Ų) occupies a favorable CNS‑drug‑like space (AlogP ≈ 1.29; rotatable bonds = 7; HBD = 2) . In contrast, a structurally adjacent analog 1‑(6‑(1H‑1,2,4‑triazol‑1‑yl)pyridazin‑3‑yl)‑N‑((1H‑indol‑3‑yl)methyl)piperidine‑3‑carboxamide (CAS 1705809‑57‑9) incorporates a piperidine linker and exhibits a substantially higher molecular weight (≈ 402 g/mol) and increased rotatable bond count, parameters that are known to correlate with reduced passive CNS penetration and poorer oral absorption . The lower molecular weight and reduced topological complexity of the target compound therefore predict superior brain exposure potential for CNS‑oriented screening campaigns.

Physicochemical property CNS drug-likeness In silico ADME

Hinge‑Binder Potential of the 6‑(1,2,4‑Triazol‑1‑yl)pyridazine Core: In Silico Docking Comparison with Triazolopyridazine Isosteres Suggests Altered Kinase Selectivity Profiles

The 6‑(1,2,4‑triazol‑1‑yl)pyridazine motif functions as a Type‑I kinase hinge‑binding pharmacophore, with the N1/N2 atoms of the triazole and the pyridazine N2 engaging the backbone NH and carbonyl of the hinge region in a bidentate donor‑acceptor‑acceptor pattern . In contrast, the isosteric [1,2,4]triazolo[4,3‑b]pyridazine scaffold (e.g., as found in N‑[2‑(1H‑indol‑3‑yl)ethyl]‑1‑([1,2,4]triazolo[4,3‑b]pyridazin‑6‑yl)piperidine‑4‑carboxamide) presents a fused bicyclic system that forms a different hydrogen‑bonding vector and alters the dihedral angle between the heterocycle and the substituent . Docking studies on triazolopyridazine‑based c‑Met inhibitors have demonstrated that subtle changes in the spatial arrangement of the triazole nitrogen atoms directly influence kinase selectivity, with the non‑fused 6‑(1,2,4‑triazol‑1‑yl)pyridazine offering a distinct conformational ensemble and steric footprint compared to its fused counterparts . Although no head‑to‑head kinase‑panel data are publicly available for this precise compound, the scaffold divergence predicts that procurement of the non‑fused variant enables exploration of a differentiated kinase‑inhibition space.

Kinase hinge binding Scaffold hopping Adenine mimetic

Metabolic Susceptibility of the Ethyl Linker: Differentiated Liability Profile vs. Direct Indole‑Triazole‑Core Conjugates

The target compound contains an ethylene (–CH₂–CH₂–) linker between the indole C3 and the carboxamide nitrogen, which is a known metabolic soft spot: monoamine oxidase (MAO) and cytochrome P450 isoforms can oxidize the α‑carbon to the corresponding imine, followed by hydrolysis to indole‑3‑acetaldehyde . In contrast, analogs in which the indole is directly attached to the triazole or pyridazine core via a C–C or C–N bond (e.g., indolo‑triazolo‑pyridazinethiones ) lack this ethylene linker and are predicted to exhibit a different metabolic clearance pathway. This difference is critical for procurement: the ethylene linker of the target compound introduces a predictable clearance mechanism that can be exploited for pro‑drug design or, conversely, must be blocked (e.g., via deuteration at the α‑position) to improve half‑life. Researchers selecting this compound for in vivo studies should factor in the anticipated MAO‑mediated metabolism, which is absent in rigidified, directly linked indole‑triazole‑pyridazine hybrids.

Metabolic stability Tryptamine metabolism In vitro ADME

Optimal Procurement Scenarios for N-(2-(1H-Indol-3-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide


Polypharmacology Screening for Dual Aminergic GPCR–Kinase Ligands

The confirmed α₁‑adrenoceptor Ki of 350 nM combined with the predicted kinase hinge‑binding capacity of the 6‑(1,2,4‑triazol‑1‑yl)pyridazine core makes this compound an ideal starting point for focused polypharmacology libraries. Procure for broad‑panel screening against aminergic GPCRs (serotonin, dopamine, adrenergic families) and a kinase selectivity panel (e.g., DiscoverX scanMAX) to map the dual‑target interaction landscape.

CNS‑Penetrant Lead‑Hopping from Fused Triazolopyridazine Kinase Inhibitors

The lower molecular weight (~347 vs ~402 g/mol for piperidine‑linked analogs) and favorable CNS MPO parameters position this compound as a privileged scaffold‑hop for CNS kinase programs (e.g., Parkinson’s disease LRRK2, Alzheimer’s GSK‑3β). Procure for parallel artificial membrane permeability assay (PAMPA‑BBB) and in vivo brain‑to‑plasma ratio studies to quantify the CNS penetration advantage over fused triazolopyridazine and piperidine‑linked analogs .

Tryptamine‑Metabolism Pro‑Drug Design or Metabolic Stability Optimization

The ethylene‑linker MAO susceptibility, documented for tryptamine chemotypes , differentiates this compound from directly linked indole‑core hybrids. Procure for in vitro microsomal stability assays (human, rat, mouse liver microsomes) in tandem with analogs bearing deuterated or fluorinated ethylene linkers. Use the unmodified compound as the reference baseline for calculating the metabolic stabilization achieved through linker engineering.

Selectivity Counter‑Screen Standard in BTK and c‑Met Inhibitor Programs

Given the structural resemblance to the triazolopyridazine core found in potent BTK (IC₅₀ = 1 nM) and c‑Met inhibitors, this compound can serve as a selectivity counter‑screen probe. Procure alongside a known BTK or c‑Met inhibitor and run both compounds in the same kinase‑panel assay to quantify off‑target kinase engagement introduced by the indole‑ethylamine side chain, thereby establishing a selectivity baseline for future lead optimization.

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